1-Chloronaphthalene-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

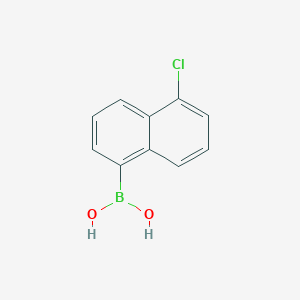

1-Chloronaphthalene-5-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which also contains a chlorine atom at the 1-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloronaphthalene-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-chloronaphthalene using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base like potassium acetate to facilitate the formation of the boronic acid group .

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using similar reagents and catalysts as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloronaphthalene-5-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a boronic ester or other oxidized derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic esters and other oxidized derivatives.

Substitution: Substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Chloronaphthalene-5-boronic acid plays a crucial role in the development of pharmaceutical compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the design of inhibitors for various biological targets.

Case Study: Anticancer Activity

A study highlighted the potential of boronic acid derivatives, including this compound, in targeting cancer cells. The compound demonstrated significant antiproliferative activity against various cancer cell lines, including ovarian and breast cancer. The mechanism involved cell cycle arrest and apoptosis induction, suggesting its utility in developing new cancer therapies .

Organic Synthesis

The compound is extensively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental for constructing complex organic molecules.

Synthesis Applications

- Cross-Coupling Reactions : this compound serves as a key reagent in synthesizing biaryl compounds and other complex structures. Its ability to participate in C–C bond formation under mild conditions enhances its versatility in organic synthesis .

- Building Blocks for Drug Development : This compound is often used as a building block for synthesizing various pharmaceuticals, facilitating the introduction of boron into drug candidates that can improve their pharmacological properties .

Material Science

In material science, this compound contributes to developing new materials with enhanced properties.

Applications in Polymer Science

- Polymer Synthesis : The compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Its boronic acid functionality allows for cross-linking with other polymer components, leading to advanced material properties .

- Coatings and Composites : It is also used in formulating coatings that require specific chemical resistance or durability against environmental factors.

Analytical Chemistry

The unique properties of this compound make it useful in analytical applications.

Detection and Quantification

- Chemical Sensors : The compound has been utilized to develop chemical sensors capable of detecting sugars and other diols due to its ability to form stable complexes with these analytes. This application is critical in food safety and environmental monitoring .

- Chromatographic Techniques : It aids in enhancing the separation efficiency of certain compounds during chromatographic analyses, making it valuable for researchers in analytical laboratories.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to developing safer agrochemicals.

Herbicide Formulation

The compound's boronic acid group has been explored for creating herbicides that target specific plant processes while minimizing environmental impact. Research indicates that such formulations can enhance herbicidal efficacy while reducing toxicity to non-target species .

Mecanismo De Acción

The mechanism of action of 1-Chloronaphthalene-5-boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The chlorine atom in the naphthalene ring can also participate in substitution reactions, further expanding the compound’s reactivity .

Comparación Con Compuestos Similares

1-Chloronaphthalene-5-boronic acid can be compared with other boronic acids and naphthalene derivatives:

Similar Compounds:

Uniqueness: this compound’s unique combination of a boronic acid group and a chlorine-substituted naphthalene ring provides distinct reactivity patterns and makes it a versatile reagent in organic synthesis .

Actividad Biológica

1-Chloronaphthalene-5-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and environmental applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in therapeutic contexts.

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property is particularly useful in drug design and delivery systems. The structure of this compound allows it to interact with various biological targets, making it a candidate for further research.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit enzymes by forming stable complexes with their active sites. This is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

- Cellular Uptake Enhancement : Due to their affinity for saccharides, boronic acids can enhance the cellular uptake of conjugated drugs. This mechanism has been observed with other boron-containing compounds and may apply to this compound as well .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives similar to this compound. For instance, compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values reported for various boronic acid derivatives indicate significant potency against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-468 (Breast Cancer) | 3.43 |

| Compound B | HL60 (Leukemia) | 0.046 |

| This compound | TBD | TBD |

These findings suggest that this compound may exhibit similar activities, warranting further investigation.

Environmental Impact

1-Chloronaphthalene has been studied for its biodegradation by specific bacterial strains. Research indicates that bacteria such as Pseudomonas and Serratia can adapt to degrade this compound effectively:

- After prolonged exposure (12 months), these bacteria demonstrated a significant increase in degradation efficiency from 55% to 70%.

- Adaptations included changes in cell wall composition and surface hydrophobicity, which enhanced their ability to assimilate hydrophobic pollutants like 1-chloronaphthalene .

Case Studies

Several case studies have explored the applications of boronic acids in various fields:

- Cancer Treatment : A study involving a novel boronic acid derivative showed enhanced efficacy when combined with traditional chemotherapeutics, potentially overcoming drug resistance mechanisms .

- Bioremediation : Research demonstrated that environmental bacteria adapted structurally and functionally to degrade 1-chloronaphthalene more efficiently over time, showcasing the compound's relevance in bioremediation strategies .

Propiedades

IUPAC Name |

(5-chloronaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSDYINOXISHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.